molecular formula C11H24N2O B1374094 4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol CAS No. 1339644-48-2

4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol

Cat. No.: B1374094
CAS No.: 1339644-48-2
M. Wt: 200.32 g/mol
InChI Key: FUOWQOZLXUDRMJ-UHFFFAOYSA-N
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Description

“4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol” is a synthetic compound. It has a molecular formula of C11H24N2O and a molecular weight of 200.32 g/mol .


Synthesis Analysis

This compound is synthesized by the reaction of 3-(2-Aminoethyl)piperidine and 4-chloro-1-butanol. Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of larger molecules with diverse properties and applications .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 318.6±17.0 °C, and its predicted density is 0.968±0.06 g/cm3 . Its pKa value is predicted to be 15.17±0.10 .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Synthesis Methods : Research has explored various synthesis methods and pharmacological properties of derivatives of 4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol, such as trihexyphenidyl, biperiden, and others. These derivatives have significant implications in medicinal chemistry, particularly in the development of pharmacological agents (Vardanyan, 2018).

Medicinal Chemistry and Drug Development

  • Antiviral Agents : this compound derivatives have been investigated for their potential as CCR5 antagonists in anti-HIV-1 agents. Structure-activity relationship studies have led to the discovery of potent CCR5 antagonists (Finke et al., 2001).
  • Antipsychotic Drug Development : The compound has been studied for its role in the synthesis of butyrophenones, which have shown affinity for dopamine and serotonin receptors. This research is significant in developing new antipsychotic drugs (Raviña et al., 2000).

Chemical Synthesis and Molecular Studies

  • Crystal Structure Analysis : Studies have been conducted on the crystal structures of related compounds, providing insights into the molecular geometry and intermolecular interactions essential for understanding the chemical behavior of these compounds (Kubicki & Codding, 2003).
  • Chemical Synthesis : Researchers have developed new methods for synthesizing related compounds, highlighting their importance in medicinal chemistry (Smaliy et al., 2011).

Biochemical Applications

  • Enzyme Inhibition Studies : The compound and its derivatives have been utilized in studies focusing on enzyme inhibition, contributing to the development of treatments for various medical conditions, such as breast cancer (Hartmann & Batzl, 1986).

Future Directions

Piperidine derivatives, including “4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

4-[3-(2-aminoethyl)piperidin-1-yl]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c12-6-5-11-4-3-8-13(10-11)7-1-2-9-14/h11,14H,1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOWQOZLXUDRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCCO)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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